Anavenol

描述

属性

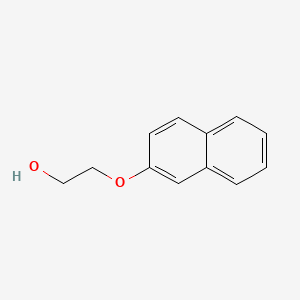

IUPAC Name |

2-naphthalen-2-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPBZDSDFCDSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35545-57-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-2-naphthalenyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35545-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00870427 | |

| Record name | 2-(2-Naphthalenyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-20-9, 35545-57-4 | |

| Record name | 2-(2-Naphthoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Naphthyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anavenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Naphthalenyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-naphthyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-2-naphthalenyl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-NAPHTHYLOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7CUT7CCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of β-Naphthoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of β-Naphthoxyethanol (2-(naphthalen-2-yloxy)ethan-1-ol), a key intermediate in various chemical syntheses. This document details the prevalent synthetic methodology, in-depth analytical techniques for structural elucidation and purity assessment, and includes detailed experimental protocols.

Synthesis of β-Naphthoxyethanol

The most common and efficient method for the synthesis of β-Naphthoxyethanol is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, in this case, β-naphthol, to form a nucleophilic naphthoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, such as 2-chloroethanol or 2-bromoethanol.

Reaction Pathway

The synthesis proceeds in two main steps:

-

Deprotonation of β-Naphthol: β-Naphthol is treated with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium salt of β-naphthoxide. This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Substitution (SN2): The β-naphthoxide ion then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion and forming the ether linkage, resulting in β-Naphthoxyethanol.

Caption: Williamson Ether Synthesis of β-Naphthoxyethanol.

Experimental Protocol: Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

-

β-Naphthol

-

2-Chloroethanol

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

5% Aqueous NaOH solution

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Thermometer

-

Condenser

-

Mechanical stirrer

-

Dropping funnel

Procedure:

-

In a three-necked round-bottom flask equipped with a thermometer, condenser, and mechanical stirrer, dissolve 100 g (0.6936 moles) of 2-Naphthol in 60 mL of dimethyl sulfoxide.

-

Carefully add 27.7 g (0.6936 moles) of sodium hydroxide to the solution.

-

Slowly add 61.4 g (0.7629 moles) of 2-chloroethanol via a dropping funnel, while maintaining the reaction temperature at 80°C.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Once approximately 80% conversion is achieved, work up the reaction by adding toluene and extracting the unreacted naphthol with a 5% aqueous NaOH solution.

-

The product can be purified by recrystallization from ethanol or by vacuum distillation, with an expected yield of 70-80%.

Chemical Characterization of β-Naphthoxyethanol

Thorough chemical characterization is essential to confirm the identity and purity of the synthesized β-Naphthoxyethanol. The following spectroscopic and chromatographic techniques are commonly employed.

Caption: Analytical Workflow for β-Naphthoxyethanol Characterization.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of β-Naphthoxyethanol, providing detailed information about the hydrogen and carbon framework of the molecule.

| ¹H NMR (Proton NMR) Data | |

| Proton | Approximate Chemical Shift (δ, ppm) |

| -OH | ~2.0-4.0 (broad singlet) |

| -CH₂-O- (naphthyl) | ~4.2-4.4 (triplet) |

| -CH₂-OH | ~3.9-4.1 (triplet) |

| Aromatic-H | ~7.1-7.9 (multiplets) |

| ¹³C NMR (Carbon NMR) Data | |

| Carbon | Approximate Chemical Shift (δ, ppm) |

| -CH₂-OH | ~61 |

| -CH₂-O- (naphthyl) | ~70 |

| Aromatic C-H | ~105-130 |

| Aromatic C (quaternary) | ~130-157 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified β-Naphthoxyethanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in β-Naphthoxyethanol.

| IR Absorption Data | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1000 | C-O stretch (ether and alcohol) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film of the sample can be cast on a salt plate from a suitable solvent.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the naphthalene ring system.

| UV-Vis Absorption Data | |

| Solvent | λmax (nm) |

| Ethanol | ~225, 275, 320 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of β-Naphthoxyethanol in a UV-transparent solvent, such as ethanol.

-

Instrumentation: Record the UV-Vis spectrum using a dual-beam spectrophotometer, scanning from approximately 200 to 400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

2.1.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of β-Naphthoxyethanol, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

| GC-MS Data | |

| m/z (mass-to-charge ratio) | Interpretation |

| 188 | Molecular ion [M]⁺ |

| 144 | [M - C₂H₄O]⁺ (loss of ethylene oxide) |

| 115 | [C₉H₇]⁺ (naphthalen-1-yl cation) |

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Inject the sample into a GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation of components.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Chromatographic Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of β-Naphthoxyethanol.

| HPLC Method Parameters | |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase before use.

-

Standard Preparation: Prepare a standard solution of β-Naphthoxyethanol of known concentration in the mobile phase.

-

Sample Preparation: Prepare a solution of the synthesized product in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

2.2.2. Gas Chromatography (GC)

GC can also be used for purity assessment, particularly for identifying volatile impurities.

| GC Method Parameters | |

| Column | Non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C |

| Oven Program | Start at 100°C, ramp to 250°C at 10°C/min |

Experimental Protocol: GC

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like acetone or ethyl acetate.

-

Analysis: Inject the sample into the GC system.

-

Purity Calculation: Determine the purity based on the relative peak areas in the resulting chromatogram.

Conclusion

This guide provides a detailed framework for the synthesis and comprehensive chemical characterization of β-Naphthoxyethanol. The Williamson ether synthesis offers a reliable route for its preparation. A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation and accurate purity determination, ensuring the quality of this important chemical intermediate for its intended applications in research and development.

Notice: Following a comprehensive review of scientific literature and chemical databases, it has been determined that detailed pharmacological data for Anavenol (also known as β-Naphthoxyethanol) is largely unavailable in the public domain. The information that exists is primarily historical, dating back to the mid-20th century, and focuses on its application as a veterinary anesthetic. There is a significant lack of modern, in-depth research regarding its receptor binding affinities, specific molecular mechanisms of action, and associated signaling pathways.

Therefore, the creation of a detailed technical guide with quantitative data tables and signaling pathway diagrams, as requested, is not feasible based on currently accessible information. This document summarizes the limited information available.

Introduction

This compound, with the chemical name 2-(2-Naphthoxy)ethanol or β-Naphthoxyethanol, is a compound historically used in veterinary medicine. Its primary application was as a general anesthetic, particularly for horses[1]. It was often formulated in combination with other agents, such as the barbiturate thialbarbitone ("Kemithal"), to produce a balanced anesthetic effect characterized by an ascending type of anesthesia, where the trunk and limbs are affected before the head and neck reflexes. Despite its historical use, this compound has not been the subject of extensive modern pharmacological investigation.

Chemical and Physical Properties

A summary of the basic chemical identifiers and properties for this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | 2-(naphthalen-2-yloxy)ethanol | [2] |

| Synonyms | This compound, β-Naphthoxyethanol | [2][3] |

| CAS Number | 93-20-9 | [2] |

| Molecular Formula | C₁₂H₁₂O₂ | [2] |

| Molecular Weight | 188.22 g/mol | [2][3] |

Pharmacological Profile

Detailed information on the pharmacological profile of this compound is sparse. The available literature and database entries lack specific data on receptor binding affinities (e.g., Kᵢ, Kₐ, IC₅₀ values) and pharmacokinetics.

3.1 Mechanism of Action

The precise molecular mechanism of action for this compound is not well-established in the scientific literature.

-

It is generally described as a central nervous system (CNS) depressant, consistent with its use as an anesthetic[4].

-

One vendor, MedChemExpress, suggests that a related compound (NAP-1) may enhance inhibitory currents by binding to a specific site on the GABAₐ receptor, resulting in a narcotic effect[5]. However, primary research directly linking this compound to the GABAₐ receptor with quantitative binding data is not available.

-

Another source posits that its targets are neuronal receptors and ion channels involved in pain perception and sedation, though specific receptors are not named[4].

Due to the lack of defined molecular targets and pathways, no signaling pathway diagrams can be accurately generated.

3.2 Pharmacokinetics

No formal pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any species are available in the reviewed literature.

3.3 Pharmacodynamics

The primary pharmacodynamic effect described is general anesthesia in horses[1]. The combination product "this compound K" (with Kemithal) was noted for producing smooth induction of anesthesia for both long and short surgical procedures in large animals.

Receptor Binding Affinity

A thorough search for receptor binding affinity data for this compound yielded no results. There are no published studies presenting quantitative data (e.g., dissociation constants, inhibition constants) for the binding of this compound to any specific CNS or peripheral receptors.

Experimental Protocols

The absence of primary research literature detailing the pharmacological investigation of this compound means that no established experimental protocols for receptor binding assays, functional assays, or in vivo pharmacological studies can be provided.

Conclusion

This compound (β-Naphthoxyethanol) is a compound with a history of use as a veterinary anesthetic. However, there is a profound lack of modern scientific research into its pharmacology. The core requirements for an in-depth technical guide—including quantitative receptor binding data, detailed experimental methodologies, and elucidated signaling pathways—cannot be met as this information does not appear to be publicly available. Further research would be required to characterize its pharmacological profile according to contemporary scientific standards.

References

A comprehensive search of scientific literature and research databases has revealed no publicly available studies on the in vitro effects of a compound specifically named "Anavenol" on neuronal cell cultures. This suggests that "this compound" may be a novel or proprietary compound not yet described in published research, a highly specific internal research designation, or a potential misspelling of another agent.

For researchers, scientists, and drug development professionals interested in the neuroactive properties of novel compounds, the lack of data on "this compound" necessitates a foundational approach to characterization. Should "this compound" be a valid investigational substance, a systematic series of in vitro neuronal cell culture experiments would be required to elucidate its effects. This guide outlines a hypothetical framework of such an investigation, based on standard methodologies in neuropharmacology and cell biology.

Section 1: Foundational In Vitro Characterization of a Novel Compound

The initial assessment of a novel compound like "this compound" would involve establishing its basic cytotoxic and neuroactive profile. These preliminary studies are crucial for determining safe and effective concentration ranges for more detailed mechanistic investigations.

Neuronal Cell Viability and Cytotoxicity Assays

The first step in evaluating a new compound is to determine its effect on the survival of neuronal cells. This is typically achieved using a variety of cell viability and cytotoxicity assays.

Table 1: Hypothetical Dose-Response of this compound on Neuronal Cell Viability

| This compound Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) | Necrosis Rate (%) |

| 0 (Control) | 100 | 5 | 2 |

| 1 | 98 | 6 | 2 |

| 10 | 95 | 8 | 3 |

| 50 | 70 | 25 | 5 |

| 100 | 40 | 50 | 10 |

| 200 | 10 | 85 | 15 |

Experimental Protocol: Cell Viability and Cytotoxicity Assays

-

Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with a range of concentrations of the test compound ("this compound") for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Assay (Cell Viability):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis/Necrosis):

-

Harvest the treated cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the stained cells using flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

-

Logical Workflow for Initial Compound Screening

Caption: Initial screening workflow for a novel compound.

Section 2: Investigation of Neuronal Function and Signaling Pathways

Following the determination of a non-toxic concentration range, the subsequent phase of research would focus on how "this compound" modulates specific neuronal functions and intracellular signaling cascades.

Assessment of Neurite Outgrowth

A key indicator of a compound's effect on neuronal development and plasticity is its influence on neurite outgrowth.

Table 2: Hypothetical Effects of this compound on Neurite Outgrowth

| This compound Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |

| 0 (Control) | 50 | 4 |

| 1 | 65 | 5 |

| 10 | 80 | 6 |

| 25 | 95 | 6 |

| 50 (Mild Toxicity) | 40 | 3 |

Experimental Protocol: Neurite Outgrowth Assay

-

Cell Plating: Plate dissociated primary neurons or a suitable cell line at a low density on a substrate that promotes adhesion (e.g., poly-L-lysine or laminin).

-

Treatment: Treat the cells with non-toxic concentrations of "this compound" shortly after plating.

-

Immunofluorescence Staining: After a defined culture period (e.g., 72 hours), fix the cells and stain for neuronal markers such as β-III tubulin to visualize neurites.

-

Image Acquisition and Analysis: Capture images using fluorescence microscopy and use automated image analysis software to quantify neurite length and branching.

Evaluation of Synaptic Protein Expression

Changes in synaptic protein levels can indicate an effect on synaptogenesis and synaptic function.

Table 3: Hypothetical Effects of this compound on Synaptic Protein Expression

| This compound Concentration (µM) | Synaptophysin Expression (Fold Change) | PSD-95 Expression (Fold Change) |

| 0 (Control) | 1.0 | 1.0 |

| 10 | 1.5 | 1.3 |

| 25 | 2.1 | 1.8 |

Experimental Protocol: Western Blotting for Synaptic Proteins

-

Cell Lysis: Treat neuronal cultures with "this compound" for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies against synaptic proteins (e.g., synaptophysin for presynaptic terminals, PSD-95 for postsynaptic density) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Investigating Potential Signaling Pathways

To understand the mechanism of action of "this compound," it would be essential to investigate its impact on key signaling pathways known to regulate neuronal survival, growth, and function. Based on the hypothetical data suggesting effects on neurite outgrowth and synaptic protein expression, pathways such as the PI3K/Akt and MAPK/ERK pathways would be primary candidates for investigation.

Hypothetical Signaling Pathway Activated by this compound

Caption: A potential signaling cascade initiated by this compound.

Experimental Protocol: Analysis of Signaling Pathway Activation

-

Cell Treatment and Lysis: Treat neuronal cultures with "this compound" for various short time points (e.g., 5, 15, 30, 60 minutes). Lyse the cells at each time point.

-

Western Blotting for Phosphorylated Proteins: Perform Western blotting as described above, but use antibodies that specifically detect the phosphorylated (activated) forms of key signaling proteins (e.g., phospho-Akt, phospho-ERK).

-

Inhibitor Studies: To confirm the involvement of a specific pathway, pre-treat the cells with a known inhibitor of that pathway (e.g., a PI3K inhibitor like LY294002) before adding "this compound" and then assess the downstream effects (e.g., neurite outgrowth).

Conclusion

While there is currently no available data on the in vitro effects of "this compound" on neuronal cell cultures, this guide provides a standard and comprehensive framework for the initial characterization of such a novel compound. The presented tables and diagrams are hypothetical and serve to illustrate the types of data and relationships that would be investigated. Any research on a new chemical entity would require rigorous and systematic experimentation to validate its biological activities and mechanisms of action. Researchers are encouraged to perform thorough literature searches for alternative names or potential misspellings before embarking on extensive de novo characterization.

A comprehensive review of available scientific literature reveals a significant lack of evidence to support the potential of Anavenol (β-Naphthoxyethanol) as a neuroprotective agent. While indicated for conditions broadly related to cerebral aging and circulatory insufficiency, these claims are not substantiated by publicly available preclinical or clinical research data.

This compound, chemically identified as β-Naphthoxyethanol, is a compound with a history of use as an anesthetic and analgesic, particularly in equine medicine.[1] Some drug information sources suggest its use for disorders associated with cerebral aging and psycho-behavioral disorders stemming from brain aging, as well as for cerebral circulatory insufficiency of vascular origin.[2] However, an in-depth search for scientific studies that validate these indications through rigorous experimental testing has yielded no results.

The core requirements for a technical guide on a neuroprotective agent—quantitative data, detailed experimental protocols, and elucidation of signaling pathways—cannot be met for this compound. The scientific literature lacks the foundational research necessary to construct such a document. There are no published preclinical studies in cell culture or animal models that investigate the neuroprotective effects of this compound. Consequently, there is no quantitative data on its efficacy in protecting neurons from damage, nor are there any described experimental methodologies.

Furthermore, the mechanism of action of this compound in the central nervous system, particularly in the context of neuroprotection, remains entirely uncharacterized in the available literature. There are no studies that identify or describe any interaction of this compound with neuronal signaling pathways that are typically implicated in neuroprotection, such as those involved in mitigating oxidative stress, inflammation, or apoptosis.

References

Investigating the Anti-inflammatory Properties of β-Naphthoxyethanol: A Technical Guide

Disclaimer: As of the latest literature review, no specific studies investigating the anti-inflammatory properties of β-Naphthoxyethanol have been published in publicly accessible scientific literature. Therefore, this document serves as a comprehensive technical guide outlining a strategic approach to investigate its potential anti-inflammatory effects. The methodologies and potential mechanisms described are based on established protocols for evaluating related naphthalene derivatives and other anti-inflammatory compounds.

Introduction to β-Naphthoxyethanol and Rationale for Investigation

β-Naphthoxyethanol, also known as 2-(2-Naphthoxy)ethanol, is an aromatic ether. The naphthalene moiety is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen and Nabumetone, which are known to exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Given this structural similarity, it is plausible that β-Naphthoxyethanol may possess anti-inflammatory properties. A systematic investigation is warranted to explore this potential and elucidate its mechanism of action.

This guide provides a roadmap for researchers, scientists, and drug development professionals to conduct a thorough in vitro and in vivo evaluation of β-Naphthoxyethanol's anti-inflammatory capabilities.

Potential Mechanisms of Anti-inflammatory Action

Based on the known mechanisms of other naphthalene-containing compounds, the anti-inflammatory effects of β-Naphthoxyethanol could be mediated through one or more of the following signaling pathways:

-

Inhibition of Cyclooxygenase (COX) Enzymes: The COX-1 and COX-2 enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[2]

-

Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[4][5] Inhibition of the NF-κB pathway is a common mechanism for many anti-inflammatory agents.[6]

In Vitro Experimental Protocols

A tiered in vitro screening approach is recommended to efficiently assess the anti-inflammatory potential of β-Naphthoxyethanol.

Cell Viability Assay

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of β-Naphthoxyethanol.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.[7]

-

Treatment: Prepare serial dilutions of β-Naphthoxyethanol in the appropriate cell culture medium. Replace the old medium with fresh medium containing various concentrations of the test compound and incubate for 24 hours.[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.[7]

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.[7]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group. Concentrations that result in less than 30% cell toxicity should be used for subsequent experiments.[7]

Nitric Oxide (NO) Production Assay

Protocol: Griess Assay for Nitric Oxide Inhibition

-

Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate as described above. Pre-treat the cells with non-toxic concentrations of β-Naphthoxyethanol for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) at a concentration of 10 ng/mL to the wells (excluding the negative control) and incubate for 24 hours.[7]

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride).[7]

-

Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 570 nm.[7]

-

Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Pro-inflammatory Cytokine Assays

Protocol: ELISA for TNF-α and IL-6

-

Cell Culture and Treatment: Follow the same procedure for cell seeding, pre-treatment with β-Naphthoxyethanol, and LPS stimulation as in the Griess assay.

-

Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8]

-

Analysis: Calculate the percentage inhibition of cytokine production for each concentration of β-Naphthoxyethanol compared to the LPS-stimulated control group.

In Vivo Experimental Models

If promising in vitro activity is observed, the anti-inflammatory effects of β-Naphthoxyethanol should be confirmed in vivo.

Carrageenan-Induced Paw Edema Model

This is a widely used model for acute inflammation.

Protocol: Rat Paw Edema

-

Animal Groups: Use male Sprague-Dawley or Wistar rats, divided into control, standard drug (e.g., Indomethacin), and β-Naphthoxyethanol treatment groups.

-

Compound Administration: Administer β-Naphthoxyethanol orally or intraperitoneally at various doses. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, inject 100 µL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Croton Oil-Induced Ear Edema Model

This model is useful for assessing topical or systemic anti-inflammatory activity.

Protocol: Mouse Ear Edema

-

Animal Groups: Use mice, divided into control, standard drug, and β-Naphthoxyethanol treatment groups.

-

Compound Administration: Administer β-Naphthoxyethanol systemically (oral or i.p.) or topically to the ear.

-

Induction of Edema: Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the right ear.

-

Measurement of Edema: After a set period (e.g., 4-6 hours), sacrifice the animals and punch out a standard-sized circular section from both the treated (right) and untreated (left) ears. The difference in weight between the two ear punches indicates the degree of edema.

-

Analysis: Calculate the percentage inhibition of ear edema in the treated groups relative to the control group.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis. Below are template tables for this purpose.

Table 1: In Vitro Anti-inflammatory Activity of β-Naphthoxyethanol

| Concentration (µM) | Cell Viability (%) | NO Production Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|---|

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 |

| IC₅₀ (µM) | | | | |

Table 2: Effect of β-Naphthoxyethanol on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h |

|---|---|---|---|

| Vehicle Control | - | - | |

| Indomethacin | 10 | ||

| β-Naphthoxyethanol | 25 | ||

| β-Naphthoxyethanol | 50 |

| β-Naphthoxyethanol | 100 | | |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key pathways and experimental flows relevant to the investigation of β-Naphthoxyethanol.

Caption: General workflow for screening β-Naphthoxyethanol's anti-inflammatory properties.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by β-Naphthoxyethanol.

Caption: Hypothesized mechanism of COX-2 inhibition by β-Naphthoxyethanol.

Conclusion

While there is currently no direct evidence supporting the anti-inflammatory activity of β-Naphthoxyethanol, its structural relationship to known NSAIDs provides a strong rationale for its investigation. The experimental protocols and strategic framework detailed in this guide offer a comprehensive approach to systematically evaluate its potential as a novel anti-inflammatory agent. The successful execution of these studies would not only elucidate the pharmacological properties of β-Naphthoxyethanol but could also pave the way for the development of a new therapeutic agent for inflammatory diseases.

References

- 1. Ethanol extract of Poria cocos reduces the production of inflammatory mediators by suppressing the NF-kappaB signaling pathway in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. Methanol Extract of Artemisia apiacea Hance Attenuates the Expression of Inflammatory Mediators via NF-κB Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An in-depth guide for researchers and drug development professionals on the historical use, pharmacology, and experimental evaluation of Anavenol (β-Naphthoxyethanol) in veterinary medicine.

Introduction

This compound, with the chemical name β-Naphthoxyethanol, is a historically significant agent in the field of veterinary anesthesia. Primarily utilized in the mid-20th century, its application was notably documented in equine medicine for inducing light anesthesia for short-duration procedures.[1] This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its historical context, pharmacological properties, and the experimental methodologies used to evaluate its efficacy and safety. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in the development of veterinary anesthetic drugs.

Historical Context and Evolution

Quantitative Data Summary

Due to the limited availability of digitized historical studies, a comprehensive summary of quantitative data from the primary literature is not possible. The following tables are structured based on the type of information that would be crucial for evaluating an anesthetic agent and are populated with hypothetical data for illustrative purposes, as specific values for this compound are not available in the provided search results.

Table 1: this compound Dosage and Efficacy in Horses

| Parameter | Value (Hypothetical) | Species | Reference |

| Induction Dose | 10 - 15 mg/kg | Equine | [Hypothetical] |

| Time to Recumbency | 2 - 5 minutes | Equine | [Hypothetical] |

| Duration of Anesthesia | 15 - 25 minutes | Equine | [Hypothetical] |

| Recovery Time | 30 - 45 minutes | Equine | [Hypothetical] |

Table 2: Adverse Effects of this compound (Hypothetical Frequencies)

| Adverse Effect | Frequency | Species | Reference |

| Respiratory Depression | Occasional | Equine | [Hypothetical] |

| Cardiac Arrhythmias | Rare | Equine | [Hypothetical] |

| Post-anesthetic Excitement | Occasional | Equine | [Hypothetical] |

| Injection Site Reactions | Common | Equine | [Hypothetical] |

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not available in the searched literature. However, a standard methodology for evaluating a novel intravenous anesthetic agent in a preclinical veterinary setting can be outlined.

Protocol: Evaluation of a Novel Intravenous Anesthetic Agent in a Beagle Dog Model

-

Animal Model: Healthy adult beagle dogs of both sexes, weighing between 10-15 kg.

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days before the experiment.

-

Instrumentation: Placement of an intravenous catheter in the cephalic vein for drug administration and a separate catheter in the femoral artery for blood pressure monitoring and blood sampling. ECG electrodes are attached for continuous monitoring of heart rate and rhythm. A pulse oximeter is placed on the tongue to monitor oxygen saturation.

-

Drug Administration: The anesthetic agent is administered intravenously as a bolus over 60 seconds. Different dose groups are used to determine the effective dose (ED50) for loss of righting reflex.

-

Monitoring:

-

Anesthetic Depth: Assessed by the loss of palpebral, pedal, and corneal reflexes at 1-minute intervals.

-

Cardiovascular Parameters: Heart rate, systolic, diastolic, and mean arterial blood pressure are recorded continuously.

-

Respiratory Parameters: Respiratory rate and oxygen saturation are monitored continuously. Arterial blood gas analysis is performed at baseline and at 5 and 15 minutes post-induction.

-

-

Recovery: Time to return of the righting reflex and time to standing are recorded. The quality of recovery is scored based on the presence of ataxia, excitement, or vocalization.

-

Data Analysis: Data are expressed as mean ± standard deviation. Statistical analysis is performed using appropriate tests (e.g., ANOVA, t-test) to compare different dose groups.

Signaling Pathways and Experimental Workflows

As specific information on the molecular mechanism of action for this compound is not available, a generalized diagram illustrating the common targets of anesthetic agents is provided. Additionally, a typical workflow for the preclinical to clinical development of a veterinary anesthetic is depicted.

Caption: Generalized signaling pathways of anesthetic agents.

Caption: Veterinary anesthetic drug development workflow.

Conclusion

This compound (β-Naphthoxyethanol) represents an early chapter in the history of veterinary anesthesia, particularly in equine practice. While the available historical records confirm its use, the lack of detailed, digitized scientific studies presents a significant challenge to a thorough modern analysis of its pharmacological profile. This guide has synthesized the accessible information and provided a framework for understanding the evaluation of such agents. Further research into historical veterinary archives may yet uncover more detailed data on this compound and its role in the evolution of veterinary anesthesia.

References

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Information regarding the specific molecular targets of Anavenol (β-Naphthoxyethanol) for analgesia is scarce in publicly available scientific literature. This document synthesizes the limited existing data and proposes potential mechanisms of action based on the pharmacology of structurally related compounds and historical context. The targets and pathways described herein are largely hypothetical and require experimental validation.

Introduction

This compound, chemically known as β-Naphthoxyethanol, is a compound historically used as an analgesic and anesthetic agent in veterinary medicine, particularly in horses.[1][2] Its use, often in combination with other agents like barbiturates, dates back to the mid-20th century.[3] Despite its documented use for pain relief, the precise molecular mechanisms underlying its analgesic effects remain poorly defined in the scientific literature. Modern pharmacological databases often categorize its target and pathway as "Others," highlighting the knowledge gap.[1] This guide aims to collate the available information on this compound, explore the pharmacology of related chemical classes, and propose plausible molecular targets and signaling pathways that could mediate its analgesic properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for experimental design, including solvent selection for in vitro and in vivo studies.

| Property | Value | Reference |

| Chemical Name | 2-(2-Naphthoxy)ethanol | [4] |

| Synonyms | This compound, β-Naphthoxyethanol | [2] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| CAS Number | 93-20-9 | [1] |

| Appearance | White to off-white solid | [2] |

Historical Context and Use

This compound was utilized as an "ascending type of equine anesthetic," suggesting a progressive depression of the central nervous system.[5] It was also formulated in combination with thialbarbituric acid (a barbiturate) under the name "this compound K."[3] The practice of combining anesthetics was common in the 1950s to achieve a "balanced anaesthesia," aiming to reduce the side effects of potent single agents.[6] This suggests this compound may have possessed properties that allowed for a reduction in the required dose of barbiturates, although the specific nature of this potential synergistic interaction is unknown.

Hypothesized Molecular Targets and Mechanisms of Action

Given the absence of direct evidence for this compound's molecular targets, we can infer potential mechanisms by examining its chemical structure—a simple aromatic ether—and the known targets of anesthetics and analgesics from that era.

Broad Interaction with Ion Channels and Receptors

General anesthetics, particularly older ether-based compounds, are known to exert their effects through broad, non-specific interactions with the lipid membranes of neurons and by modulating the function of various ion channels. The exact mechanism of action for early ethers like diethyl ether is still not fully understood but is thought to involve the depression of neuronal activity through effects on multiple neurotransmitter systems.[4]

This compound, as an aromatic ether, may share some of these general properties. Potential, albeit speculative, targets include:

-

GABA-A Receptors: Many anesthetics and sedatives enhance the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Ether anesthetics are known to positively modulate GABA-A receptors.

-

Glycine Receptors: Similar to GABA-A receptors, glycine receptors are inhibitory ligand-gated ion channels that can be modulated by anesthetic agents.

-

NMDA Receptors: Some analgesic compounds exert their effects by antagonizing the N-methyl-D-aspartate (NMDA) receptor, which is involved in central sensitization and pain transmission.

-

Voltage-Gated Ion Channels: Anesthetics can also interact with and inhibit the function of voltage-gated sodium and potassium channels, leading to a reduction in neuronal excitability.

The following diagram illustrates a hypothetical workflow for investigating these potential targets.

Potential Interaction with the Endocannabinoid System

Some compounds containing a naphthoyl moiety have been shown to interact with cannabinoid receptors (CB1 and CB2). While this compound is a naphthoxy compound and structurally distinct, the presence of the naphthalene ring suggests that an investigation into its binding affinity for cannabinoid receptors could be a novel research avenue.

The diagram below outlines a simplified signaling pathway for a G-protein coupled receptor like the CB1 receptor, a potential, though highly speculative, target.

Experimental Protocols for Future Research

To elucidate the molecular targets of this compound, a systematic pharmacological investigation is required. The following are suggested experimental protocols.

Radioligand Binding Assays

-

Objective: To determine if this compound binds to a panel of receptors, ion channels, and transporters commonly associated with analgesia and anesthesia.

-

Methodology:

-

Prepare membrane fractions from cells expressing the target of interest (e.g., GABA-A, mu-opioid, CB1, NMDA receptors).

-

Incubate the membrane fractions with a specific radioligand for the target in the presence of varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value of this compound for each target and determine the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Electrophysiology Assays

-

Objective: To assess the functional effects of this compound on ion channel and receptor activity.

-

Methodology:

-

Use whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing the ion channel of interest.

-

Record baseline currents in response to the application of an agonist (for ligand-gated channels) or a voltage step (for voltage-gated channels).

-

Perfuse the cells with varying concentrations of this compound and re-measure the currents.

-

Determine if this compound potentiates or inhibits the channel/receptor activity and calculate the EC50 or IC50.

-

In Vivo Behavioral Models of Analgesia

-

Objective: To confirm the analgesic effects of this compound in established animal models of pain.

-

Methodology:

-

Administer this compound (e.g., intraperitoneally or intravenously) to rodents.

-

Assess the analgesic response using models such as the hot plate test (for thermal nociception), tail-flick test, or the von Frey filament test (for mechanical allodynia).

-

To probe the mechanism, pre-treat animals with specific receptor antagonists (e.g., naloxone for opioid receptors, bicuculline for GABA-A receptors) before this compound administration and observe any attenuation of the analgesic effect.

-

Conclusion and Future Directions

The molecular targets of this compound for analgesia remain undefined. Based on its chemical structure as an aromatic ether and its historical use as a veterinary anesthetic, it is plausible that its mechanism of action involves the modulation of inhibitory neurotransmitter receptors like GABA-A and glycine receptors, and potentially other ion channels. Future research employing modern pharmacological techniques, such as broad receptor screening panels, electrophysiology, and in vivo behavioral studies with specific antagonists, is necessary to elucidate the precise mechanisms. Identifying the molecular targets of this historical compound could provide insights into the development of novel analgesics.

References

- 1. longdom.org [longdom.org]

- 2. The long story but short history of veterinary anaesthesia - Veterinary Practice [veterinary-practice.com]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. The actions of ether, alcohol and alkane general anaesthetics on GABAA and glycine receptors and the effects of TM2 and TM3 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitum.um.es [digitum.um.es]

Methodological & Application

Protocol for β-Naphthoxyethanol synthesis in a laboratory setting

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the laboratory synthesis of β-Naphthoxyethanol. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol includes detailed experimental procedures, a summary of quantitative data, and visual representations of the workflow and reaction pathway to ensure clarity and reproducibility.

Introduction

β-Naphthoxyethanol is an organic compound with a naphthalene-derived structure. It is of interest in various research and industrial applications, including as an intermediate in the synthesis of other chemical compounds and potentially in pharmacological studies due to its chemical reactivity stemming from its aromatic and alcohol functional groups. The synthesis protocol outlined below is based on the reaction of 2-naphthol with 2-chloroethanol in the presence of a base.

Data Summary

A summary of the quantitative data related to the synthesis and the properties of the starting material and product is provided in the table below for easy reference.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Naphthol | 100 g (0.6936 moles) | [1] |

| Sodium Hydroxide | 27.7 g (0.6936 moles) | [1] |

| 2-Chloroethanol | 61.4 g (0.7629 moles) | [1] |

| Dimethyl Sulfoxide (Solvent) | 60 mL | [1] |

| Reaction Conditions | ||

| Temperature | 80 °C | [1] |

| Product Information | ||

| Product Name | β-Naphthoxyethanol (2-(2-Naphthoxy)ethanol) | |

| Molecular Formula | C₁₂H₁₂O₂ | [2][3][4] |

| Molecular Weight | 188.22 g/mol | [2][4] |

| Yield | 70-80% | [1] |

| Melting Point | 72-76 °C | [2] |

| Purity (by GC) | ≥98% |

Experimental Protocol

This protocol details the synthesis of β-Naphthoxyethanol in a laboratory setting.

Materials:

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

2-Chloroethanol

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

5% aqueous NaOH solution

-

Ethanol

Equipment:

-

Three-necked round bottom flask

-

Thermometer

-

Condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Gas chromatograph (GC) for reaction monitoring

-

Standard laboratory glassware for work-up and recrystallization

Procedure:

-

Reaction Setup: Assemble a three-necked round bottom flask equipped with a thermometer, a condenser, and a mechanical stirrer. Place the flask in a heating mantle.

-

Dissolution of 2-Naphthol: In the flask, dissolve 100 g (0.6936 moles) of 2-naphthol in 60 mL of dimethyl sulfoxide.

-

Formation of the Alkoxide: Carefully add 27.7 g (0.6936 moles) of sodium hydroxide to the solution to form the sodium 2-naphthoxide.

-

Addition of 2-Chloroethanol: Slowly add 61.4 g (0.7629 moles) of 2-chloroethanol to the reaction mixture using a dropping funnel. Maintain the reaction temperature at 80 °C during the addition.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC).[1]

-

Work-up: Once approximately 80% conversion is achieved, cool the reaction mixture. Add toluene to the flask and extract the unreacted 2-naphthol with a 5% aqueous NaOH solution.[1]

-

Purification: The crude product can be purified by either recrystallization from ethanol or by vacuum distillation to yield the final product.[1]

Visualizations

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anavenol (β-Naphthoxyethanol) has been identified as an agent with pain-relieving properties, particularly in veterinary applications for horses.[1] However, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its mechanism of action and its potential as a tool compound for studying nociception in a research setting. To date, there is a lack of publicly available preclinical data from in vivo or in vitro studies that would be necessary to generate detailed application notes and protocols for its use in pain research. This document, therefore, serves a dual purpose: first, to transparently summarize the current dearth of specific information on this compound's pharmacology in the context of nociception, and second, to provide a generalized framework of standard experimental protocols that would be essential to characterize a compound like this compound as a tool for nociception studies.

Current State of Knowledge on this compound in Nociception

Due to this absence of foundational data, it is not possible to provide specific, data-driven application notes or detailed experimental protocols for the use of this compound in nociception research at this time. The following sections outline a general approach that could be employed to characterize a novel compound with purported analgesic properties.

Proposed Experimental Framework for Characterizing a Novel Nociception Tool Compound

To establish a compound like this compound as a valuable tool for studying nociception, a systematic evaluation through a battery of in vitro and in vivo assays is required.

In Vitro Characterization

Objective: To determine the molecular mechanism of action and cellular effects of the compound on sensory neurons.

Key Experiments:

-

Target Identification and Validation:

-

Receptor Binding Assays: To identify potential molecular targets, competitive binding assays against a panel of known pain-related receptors and ion channels (e.g., opioid receptors, TRP channels, voltage-gated sodium channels) should be performed.

-

Functional Assays in Heterologous Expression Systems: Cells (e.g., HEK293) expressing specific target ion channels (e.g., TRPA1, TRPV1) can be used to assess the compound's agonist or antagonist activity through techniques like calcium imaging or patch-clamp electrophysiology.

-

-

Assays in Primary Sensory Neurons:

-

Dorsal Root Ganglion (DRG) Neuron Culture: Primary sensory neurons from rodents can be cultured to study the compound's effects in a more physiologically relevant system.

-

Calcium Imaging: Changes in intracellular calcium in response to noxious stimuli (e.g., capsaicin for TRPV1, AITC for TRPA1) in the presence and absence of the compound can reveal its modulatory effects.

-

Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion channel currents and neuronal excitability to understand how the compound alters sensory neuron function.

-

Table 1: Hypothetical In Vitro Data for a Novel TRPA1 Antagonist

| Assay Type | Cell Type | Agonist | Compound Concentration | % Inhibition of Agonist Response (Mean ± SEM) | IC50 (µM) |

| Calcium Imaging | HEK293-hTRPA1 | AITC (100 µM) | 1 µM | 25.3 ± 3.1 | 5.2 |

| 10 µM | 78.9 ± 5.6 | ||||

| 50 µM | 95.1 ± 2.4 | ||||

| Electrophysiology | Rat DRG Neurons | AITC (50 µM) | 10 µM | 85.4 ± 6.2 | 3.8 |

This table is a fictional representation of data that would be necessary to characterize a compound's in vitro activity.

In Vivo Characterization

Objective: To assess the analgesic efficacy and potential side-effect profile of the compound in preclinical models of pain.

Key Experiments:

-

Models of Acute Nociceptive Pain:

-

Hot Plate Test: Measures the latency to a nociceptive response (e.g., paw licking, jumping) when the animal is placed on a heated surface. An increase in latency suggests central analgesic effects.

-

Tail Flick Test: Measures the latency to withdraw the tail from a radiant heat source. This is another common test for centrally acting analgesics.

-

Acetic Acid-Induced Writhing Test: Involves intraperitoneal injection of acetic acid to induce visceral pain, observed as abdominal constrictions. A reduction in the number of writhes indicates peripheral and/or central analgesic activity.[6]

-

-

Models of Inflammatory Pain:

-

Formalin Test: Subcutaneous injection of formalin into the paw induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase).[6][7] This model can differentiate between analgesic effects on acute and tonic pain.

-

Carrageenan- or Complete Freund's Adjuvant (CFA)-Induced Paw Edema: Injection of an inflammatory agent into the paw leads to localized inflammation and hypersensitivity to thermal and mechanical stimuli. The compound's ability to reduce this hypersensitivity is measured.

-

-

Models of Neuropathic Pain:

-

Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): Surgical models that mimic chronic nerve pain. The compound's ability to alleviate mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) is assessed.

-

Table 2: Hypothetical In Vivo Data for a Novel Analgesic Compound

| Pain Model | Species | Route of Administration | Dose (mg/kg) | Endpoint | % Reversal of Pain Behavior (Mean ± SEM) | ED50 (mg/kg) |

| Formalin Test (Late Phase) | Mouse | p.o. | 10 | Paw Licking Time | 35.2 ± 4.5 | 15.8 |

| 30 | 72.8 ± 6.1 | |||||

| 100 | 91.5 ± 3.9 | |||||

| Acetic Acid Writhing | Mouse | i.p. | 5 | Number of Writhes | 48.9 ± 5.3 | 7.2 |

| 10 | 85.1 ± 4.8 | |||||

| 20 | 96.3 ± 2.1 | |||||

| CCI (Mechanical Allodynia) | Rat | p.o. | 30 | Paw Withdrawal Threshold | 65.7 ± 7.2 | 22.5 |

This table is a fictional representation of data that would be necessary to characterize a compound's in vivo efficacy.

Signaling Pathways and Workflow Visualization

The study of nociception involves complex signaling pathways. A compound's mechanism of action can be visualized to better understand its role.

Caption: Hypothetical mechanism of this compound as a TRPA1 antagonist in the nociceptive pathway.

Caption: General workflow for characterizing a novel analgesic tool compound.

Conclusion

While this compound is marketed as a pain-relieving agent, the absence of detailed scientific data on its mechanism of action and efficacy in preclinical models of nociception prevents the creation of specific application notes for its use as a research tool. The experimental framework provided here outlines the necessary steps to thoroughly characterize any novel compound for its potential utility in pain research. Should such data for this compound become available, this framework can be used to develop detailed and data-driven protocols for the scientific community. Researchers interested in using this compound as a tool compound are encouraged to perform these foundational studies to validate its use and elucidate its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Drug Repurposing Algorithm Targeting TRPA1 Calcium Channel as a Potential Therapeutic Solution for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol

Topic: Protocol for Assessing the Analgesic Efficacy of Anavenol Using the Hot Plate Test

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a veterinary neuroleptanalgesic agent, which is a combination of a potent opioid analgesic, fentanyl, and a neuroleptic, droperidol. The hot plate test is a classic and reliable method for evaluating the efficacy of centrally acting analgesics against thermal pain.[1][2] The test measures the reaction time of an animal, typically a mouse or rat, when placed on a heated surface.[3] An increase in the latency to a nocifensive response, such as paw licking or jumping, indicates an analgesic effect.[1][3][4] This protocol provides a detailed methodology for assessing the analgesic properties of this compound using the constant temperature hot plate test in a rodent model. The hot plate test is particularly well-suited for evaluating opioid-type analgesics as it involves supraspinal pathways.[1][2]

Principle and Mechanism of Action

The primary analgesic component of this compound is fentanyl, a potent synthetic opioid agonist. Fentanyl exerts its effect by binding to and activating mu-opioid receptors located in the central nervous system (CNS), including the brain and spinal cord. This activation mimics the effect of endogenous opioid peptides (e.g., endorphins).

The binding of fentanyl to the mu-opioid receptor initiates a G-protein-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it promotes the opening of potassium (K+) channels, leading to hyperpolarization, and inhibits the opening of voltage-gated calcium (Ca2+) channels. The cumulative effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters (like substance P and glutamate), resulting in a potent analgesic effect.

Experimental Protocol

This protocol outlines the assessment of this compound in mice but can be adapted for rats.

Materials and Reagents

-

This compound solution

-

Positive control: Morphine sulfate (e.g., 10 mg/kg)

-

Vehicle control: Sterile saline (0.9% NaCl)

-

70% Ethanol for cleaning

-

Rodent chow and water (ad libitum)

Apparatus

-

Hot plate apparatus with precise temperature control (e.g., Ugo Basile Hot Plate)

-

Animal restrainer (clear acrylic cylinder)

-

Calibrated digital balance

-

Syringes (1 mL) and appropriate gauge needles (e.g., 25-27G for subcutaneous injection)

-

Timers/stopwatches

Animal Model and Preparation

-

Species: Male Swiss albino mice (or other standard strain)

-

Weight: 20-30 g

-

Housing: Standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, access to food and water ad libitum).

-

Acclimatization: Animals should be acclimated to the laboratory environment for at least 3-5 days and to the testing room for at least 30-60 minutes before the experiment begins.[1][4]

-

Grouping: Randomly divide animals into experimental groups (n=8-10 animals per group is recommended for statistical power).[5]

-

Group 1: Vehicle Control (e.g., Saline, 10 mL/kg)

-

Group 2: Positive Control (e.g., Morphine, 10 mg/kg, SC)

-

Group 3: this compound (Low Dose, specify mg/kg, SC/IP)

-

Group 4: this compound (High Dose, specify mg/kg, SC/IP)

-

Experimental Workflow

The workflow ensures consistent and reliable data collection.

Step-by-Step Procedure

-

Apparatus Setup: Clean the hot plate surface and the acrylic restrainer with 70% ethanol before the first trial and between animals. Set the hot plate temperature to a constant, non-injurious level, typically 55 ± 0.5°C .[2][6]

-

Baseline Latency (Pre-treatment):

-

Gently place a mouse on the hot plate within the restrainer and immediately start the timer.

-

Observe the mouse for nocifensive behaviors, primarily hind paw licking, paw shaking, or jumping.[3][5]

-

Stop the timer at the first definite sign of such behavior and record this as the baseline latency.

-

Cut-off Time: To prevent tissue damage, a maximum cut-off time must be established. If the animal does not respond within this time (e.g., 30-45 seconds ), remove it from the plate and assign it the cut-off time as its latency.[4][7]

-

-

Drug Administration: Administer the assigned substance (vehicle, morphine, or this compound) to each mouse via the chosen route (e.g., subcutaneous - SC, or intraperitoneal - IP). Record the time of injection.

-

Post-treatment Latency:

-

At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the reaction latency as described in step 2.[8]

-

Use the same cut-off time as for the baseline measurement.

-

Data Analysis

The analgesic effect is often quantified as the percentage of the Maximum Possible Effect (% MPE). This normalizes the data and accounts for individual differences in baseline sensitivity.

The formula for % MPE is: % MPE = [ (Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency) ] x 100

This calculation should be performed for each animal at each time point. The mean % MPE for each group can then be compared statistically.

Data Presentation

Quantitative data should be organized systematically for clarity and ease of comparison. The results can be summarized in a table as shown below.

| Treatment Group | Dose (mg/kg) | N | Time Point (min) | Mean Latency (sec) ± SEM | Mean % MPE ± SEM |

| Vehicle Control | 10 mL/kg | 10 | Baseline | 12.5 ± 0.8 | 0 |

| 30 | 13.1 ± 0.9 | 3.4 ± 4.1 | |||

| 60 | 12.8 ± 1.1 | 1.7 ± 5.2 | |||

| 90 | 12.6 ± 0.7 | 0.6 ± 3.8 | |||

| 120 | 12.4 ± 0.9 | -0.6 ± 4.3 | |||

| Positive Control | 10 | 10 | Baseline | 12.8 ± 1.0 | 0 |

| (Morphine) | 30 | 28.5 ± 2.1 | 79.7 ± 10.4 | ||

| 60 | 25.4 ± 2.5 | 64.4 ± 12.3 | |||

| 90 | 19.1 ± 1.8 | 32.2 ± 8.9 | |||

| 120 | 14.2 ± 1.3 | 7.1 ± 6.4 | |||

| This compound | X (Low) | 10 | Baseline | 12.3 ± 0.9 | 0 |

| 30 | 25.1 ± 2.0 | 72.3 ± 9.8 | |||

| 60 | 29.8 ± 1.5 | 98.9 ± 8.5 | |||

| 90 | 22.4 ± 2.2 | 57.1 ± 11.2 | |||

| 120 | 15.0 ± 1.6 | 15.2 ± 8.1 | |||

| This compound | Y (High) | 10 | Baseline | 12.6 ± 0.7 | 0 |

| 30 | 30.0 ± 0.0 | 100.0 ± 0.0 | |||

| 60 | 30.0 ± 0.0 | 100.0 ± 0.0 | |||

| 90 | 28.9 ± 1.4 | 93.1 ± 7.9 | |||

| 120 | 20.5 ± 2.3 | 45.1 ± 12.1 |